molecular formula C11H13ClN2O2 B2587944 Methyl 2-(5-amino-1H-indol-3-yl)acetate;hydrochloride CAS No. 2580181-91-3

Methyl 2-(5-amino-1H-indol-3-yl)acetate;hydrochloride

Cat. No. B2587944
CAS RN: 2580181-91-3
M. Wt: 240.69
InChI Key: QWCWQRQJNJXOPZ-UHFFFAOYSA-N
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Description

“Methyl 2-(5-amino-1H-indol-3-yl)acetate;hydrochloride” is a chemical compound with the CAS Number: 2580181-91-3 . It has a molecular weight of 240.69 . The IUPAC name for this compound is “methyl 2-(5-amino-1H-indol-3-yl)acetate hydrochloride” and its Inchi Code is 1S/C11H12N2O2.ClH/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10;/h2-3,5-6,13H,4,12H2,1H3;1H .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code 1S/C11H12N2O2.ClH/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10;/h2-3,5-6,13H,4,12H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Synthesis and Corrosion Inhibition

Methyl 2-(5-amino-1H-indol-3-yl)acetate hydrochloride and its derivatives have been explored in the synthesis of various compounds demonstrating significant corrosion inhibition properties. For instance, derivatives like bipyrazolic compounds have shown to be very effective in inhibiting the corrosion of C38 steel in molar hydrochloric acid solutions, with protection efficiency exceeding 95%. This efficiency is attributed to cathodic inhibition by polarization and charge-transfer, with the Langmuir adsorption isotherm being obeyed. Quantum chemical data supports the correlation between inhibition efficiency and molecular structure, emphasizing the potential of these compounds in corrosion protection applications (Missoum et al., 2013).

Antimicrobial Activity

Further, the compound has served as a key synthone in the preparation of a variety of new, uniquely substituted heterocyclic substances, showcasing promising antimicrobial activities against various bacteria and yeast. This highlights its versatility and potential in the development of new antimicrobial agents (Behbehani et al., 2011).

Biological Activity in Cancer Research

In the realm of cancer research, derivatives of methyl 2-(5-amino-1H-indol-3-yl)acetate hydrochloride have been synthesized and studied for their cytotoxicity against cancer cell lines such as HeLa, HepG2, and Vero, as well as their antimicrobial activity against Gram-positive and Gram-negative bacteria. One particular derivative demonstrated potent biological activity, indicating the potential for these compounds in therapeutic applications (Phutdhawong et al., 2019).

Synthesis and Characterization in Organic Chemistry

Additionally, the synthesis and characterization of methyl 2-(5-amino-1H-indol-3-yl)acetate hydrochloride derivatives have been extensively studied in the field of organic chemistry. These studies have led to the development of efficient synthesis methods for related compounds, further expanding the utility of this chemical in various scientific research applications (Rajagopal et al., 2003).

Future Directions

The future directions for “Methyl 2-(5-amino-1H-indol-3-yl)acetate;hydrochloride” and similar compounds could involve further exploration of their diverse biological activities and potential therapeutic applications . The synthesis of various indole derivatives for screening different pharmacological activities is also a promising area of research .

properties

IUPAC Name

methyl 2-(5-amino-1H-indol-3-yl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10;/h2-3,5-6,13H,4,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCWQRQJNJXOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CNC2=C1C=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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